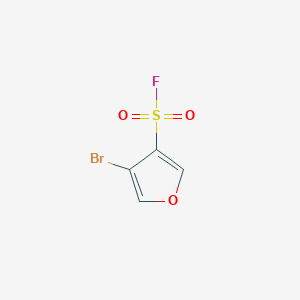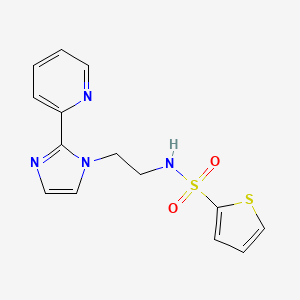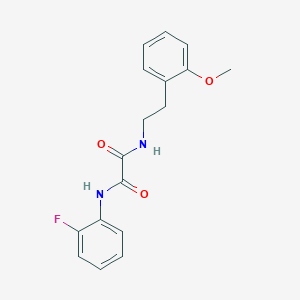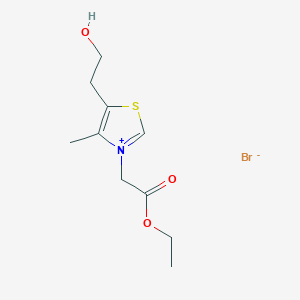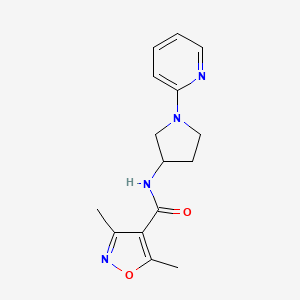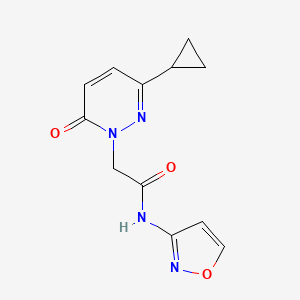![molecular formula C23H18BrN5O2S B2981570 3-((4-bromophenyl)sulfonyl)-N-(3,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 895640-83-2](/img/structure/B2981570.png)
3-((4-bromophenyl)sulfonyl)-N-(3,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-bromophenyl)sulfonyl)-N-(3,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C23H18BrN5O2S and its molecular weight is 508.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Potential
3-((4-bromophenyl)sulfonyl)-N-(3,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine and its derivatives have been explored for their anticancer activities. A study revealed that some novel derivatives of 1,2,4-triazolo[4,3-a]-quinoline, closely related to the chemical structure , demonstrated significant cytotoxicity against human neuroblastoma and human colon carcinoma cell lines. These compounds were synthesized to meet structural requirements essential for anticancer activity, highlighting the potential of such molecular frameworks in cancer treatment (Reddy et al., 2015).
Antimicrobial and Antiviral Activities
Compounds with a similar structural motif have shown promising antimicrobial and antiviral properties. Novel quinazolin-4(3H)-ones, including those bearing sulfonamide groups, were synthesized using microwave techniques and evaluated for their antiviral activities against a range of respiratory and biodefense viruses. This study indicates the broad-spectrum antiviral potential of quinazolinone derivatives, suggesting their usefulness in developing antiviral agents (Selvam et al., 2007).
H1-antihistaminic Activity
Several studies have focused on the H1-antihistaminic activity of quinazolinone and triazoloquinazolinone derivatives. These compounds have been tested for their efficacy in protecting animals from histamine-induced bronchospasm, a model for evaluating antihistamine properties. Notably, some derivatives exhibited significant protection with minimal sedative effects compared to chlorpheniramine maleate, a standard antihistamine. This research suggests the potential of triazoloquinazolinone derivatives as new classes of antihistamines (Alagarsamy et al., 2009).
Diuretic Activity
Quinazolinone derivatives have also been studied for their diuretic activity. Research involving the synthesis of novel quinazolin-4(3H)-one derivatives explored their effects as diuretic agents. These studies aimed to understand the impact of combining different heterocyclic moieties on diuretic activity. Certain derivatives demonstrated significant diuretic effects, contributing valuable insights into the development of new diuretic medications (Maarouf et al., 2004).
Propiedades
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-(3,4-dimethylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN5O2S/c1-14-7-10-17(13-15(14)2)25-21-19-5-3-4-6-20(19)29-22(26-21)23(27-28-29)32(30,31)18-11-8-16(24)9-12-18/h3-13H,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJBTIDAIWBOSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2981490.png)
